2-chloro-N,N-bis(2-methoxyethyl)butanamide
Overview
Description
2-chloro-N,N-bis(2-methoxyethyl)butanamide is a chemical compound with the molecular formula C10H20ClNO3 . It has an average mass of 237.724 Da and a monoisotopic mass of 237.113174 Da . This compound finds applications in various research fields, including medicinal chemistry, drug synthesis, and organic reactions.
Molecular Structure Analysis
The molecular structure of 2-chloro-N,N-bis(2-methoxyethyl)butanamide consists of 10 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . Unfortunately, the specific 3D structure is not provided in the search results.Mechanism of Action
Target of Action
It is known that similar compounds, such as nitrogen mustards, interact with dna molecules, causing cross-linking and subsequent disruption of dna replication and transcription .
Mode of Action
Nitrogen mustards, a related group of compounds, are known to react via an initial cyclization to the corresponding quaternary aziridine salt . The rate of this reaction is pH dependent because the protonated amine cannot cyclize .
Biochemical Pathways
It is known that similar compounds, such as nitrogen mustards, can interfere with dna replication and transcription, which can affect numerous biochemical pathways .
Result of Action
Nitrogen mustards, a related group of compounds, are known to be extremely toxic and may damage the eyes, skin, and respiratory tract and suppress the immune system .
Action Environment
It is known that similar compounds, such as nitrogen mustards, can be absorbed into the body by inhalation, ingestion, eye contact, and skin contact .
properties
IUPAC Name |
2-chloro-N,N-bis(2-methoxyethyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO3/c1-4-9(11)10(13)12(5-7-14-2)6-8-15-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVWUBLXYZJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CCOC)CCOC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-bis(2-methoxyethyl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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